molecular formula C15H23N5O4 B1664269 2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester CAS No. 103446-98-6

2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester

Cat. No. B1664269
M. Wt: 337.37 g/mol
InChI Key: AKJPAUXGPOUISG-UHFFFAOYSA-N
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Description

AA 2379 is an antiinflammatory agent. AA 2379 inhibits the vascular permeability induced by histamine, serotonin, and bradykinin. AA-2379 has some analgesic activity.

Scientific Research Applications

Synthesis Techniques

  • Regioselective Synthesis : Research on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides reveals insights into regioselective synthesis techniques. A study by Drev et al. (2014) demonstrated that varying the carboxy function in pyrazolo[1,5-a]pyrimidine derivatives can tune the regioselectivity of N-alkylation, leading to selective formation of different alkyl derivatives (Drev et al., 2014).

Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives showed promising results as anticancer and anti-5-lipoxygenase agents. This research by Rahmouni et al. (2016) discussed the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).

Chemical Transformations

  • Transformations of Pyrazolo[3,4-d]pyrimidines : Bulychev et al. (1980) explored the chemical transformations of trisubstituted pyrazolo[3,4-d]pyrimidines and their ribosides. This work provides valuable insights into the nucleophilic reactions and reactivities of different groups in these compounds (Bulychev et al., 1980).

Electrochemical Studies

  • Electrochemical Oxidation Studies : The study of electrochemical oxidation of pyrazolopyrimidine derivatives like oxipurinol at pyrolytic graphite electrodes, conducted by Dryhurst (1976), contributes to understanding the electrochemical properties and potential applications of these compounds (Dryhurst, 1976).

Molecular Synthesis

  • Novel Molecular Synthesis Approaches : Innovative approaches to synthesize various derivatives of pyrazolo[3,4-d]pyrimidines are highlighted in studies like the one by Reddy et al. (2005), which reported a general synthetic approach to these compounds (Reddy et al., 2005).

Combinatorial Chemistry

  • Combinatorial Synthesis : The development of libraries of compounds like fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, as investigated by Volochnyuk et al. (2010), showcases the utility of these derivatives in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).

properties

IUPAC Name

methyl 7-butyl-3-(methylamino)-4,6-dioxo-5-propylpyrazolo[3,4-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c1-5-7-9-18-12-10(13(21)19(8-6-2)14(18)22)11(16-3)20(17-12)15(23)24-4/h16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJPAUXGPOUISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NN(C(=C2C(=O)N(C1=O)CCC)NC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145862
Record name AA 2379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester

CAS RN

103446-98-6
Record name AA 2379
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103446986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AA 2379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AA-2379
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96HLS94BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester
Reactant of Route 2
Reactant of Route 2
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester
Reactant of Route 3
Reactant of Route 3
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester
Reactant of Route 4
Reactant of Route 4
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester
Reactant of Route 5
Reactant of Route 5
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester
Reactant of Route 6
Reactant of Route 6
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester

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